L-371,257: A Technical Guide to a Potent and Selective Oxytocin Receptor Antagonist
L-371,257: A Technical Guide to a Potent and Selective Oxytocin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-371,257 is a potent, non-peptide, and selective antagonist of the oxytocin (B344502) receptor (OTR). Its development marked a significant advancement in the search for orally bioavailable OTR antagonists with therapeutic potential, particularly in the management of preterm labor. This technical guide provides an in-depth overview of L-371,257, focusing on its core pharmacological properties, mechanism of action, and the experimental methodologies used for its characterization. Quantitative data are presented in structured tables for clear comparison, and key experimental workflows and signaling pathways are illustrated with detailed diagrams.
Introduction
Oxytocin, a nonapeptide hormone, plays a crucial role in a variety of physiological processes, most notably in uterine contractions during parturition and milk ejection during lactation. The oxytocin receptor, a member of the G-protein coupled receptor (GPCR) superfamily, mediates these effects. Dysregulation of the oxytocin system is implicated in conditions such as preterm labor, making the development of OTR antagonists a key area of research. L-371,257 emerged as a promising small molecule antagonist with high affinity and selectivity for the human OTR, offering the advantage of oral bioavailability over earlier peptide-based antagonists.[1][2] This document serves as a comprehensive resource for researchers investigating L-371,257 and the broader field of oxytocin receptor modulation.
Chemical and Physical Properties
L-371,257 is chemically known as 1-(1-[4-[(N-acetyl-4-piperidinyl)oxy]-2-methoxybenzoyl]piperidin-4-yl)-4H-3,1-benzoxazin-2(1H)-one.[1] A summary of its key chemical and physical properties is provided in Table 1.
Table 1: Chemical and Physical Properties of L-371,257
| Property | Value | Reference |
| IUPAC Name | 1-[4-[(1-Acetyl-4-piperidinyl)oxy]-2-methoxybenzoyl]-4-(2-oxo-2H-3,1-benzoxazin-1(4H)-yl)piperidine | [2] |
| CAS Number | 162042-44-6 | |
| Molecular Formula | C₂₈H₃₃N₃O₆ | |
| Molar Mass | 507.587 g·mol⁻¹ | [2] |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO | |
| Oral Bioavailability | Good | [2] |
| Blood-Brain Barrier Penetration | Poor | [2] |
Mechanism of Action and Signaling Pathway
L-371,257 functions as a competitive antagonist at the oxytocin receptor. By binding to the receptor, it prevents the endogenous ligand, oxytocin, from binding and initiating the downstream signaling cascade. The oxytocin receptor primarily couples to Gαq/11 G-proteins.[3] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The elevated intracellular Ca²⁺ levels, along with DAG, activate protein kinase C (PKC), leading to a cascade of phosphorylation events that ultimately result in smooth muscle contraction, such as in the uterus.[4][5] L-371,257 blocks this entire sequence of events by preventing the initial binding of oxytocin.
Quantitative Data
The potency and selectivity of L-371,257 have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 2: In Vitro Binding Affinity (Ki) of L-371,257
| Receptor | Species | Tissue/Cell Line | Ki (nM) | Reference |
| Oxytocin Receptor | Human | Uterine Myometrium | 2.21 ± 0.23 | [6] |
| Human | Recombinant | 4.6 | [7] | |
| Rat | Uterus | 19 | [8] | |
| Vasopressin V1a Receptor | Human | - | >800-fold selectivity vs OTR | [7] |
| Rat | - | 3.7 | [8] | |
| Vasopressin V2 Receptor | Human | - | >800-fold selectivity vs OTR | [7] |
Table 3: In Vitro and In Vivo Functional Activity of L-371,257
| Assay Type | Species | Parameter | Value | Reference |
| In Vitro Functional Antagonism | Rat | pA₂ (Uterine Contraction) | 8.4 | [1] |
| In Vitro Calcium Mobilization | Human | Kᵢ (nM) | 0.46 | [6] |
| In Vivo Tocolytic Activity | Rat | ED₅₀ (mg/kg, i.v.) | - | - |
| Rat | - (intraduodenal) | Effective | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. This section outlines the protocols for key experiments used to characterize L-371,257.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of L-371,257 for the oxytocin receptor.
Protocol:
-
Membrane Preparation:
-
Homogenize tissue (e.g., human myometrium) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes containing the receptors.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a constant amount of the membrane preparation to each well.
-
Add a fixed concentration of a radiolabeled oxytocin analog (e.g., [³H]oxytocin).
-
Add increasing concentrations of unlabeled L-371,257.
-
To determine non-specific binding, a set of wells should contain a high concentration of unlabeled oxytocin.
-
Incubate the plate to allow binding to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of L-371,257 to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of L-371,257 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Uterine Contraction Assay
This functional assay assesses the ability of L-371,257 to inhibit oxytocin-induced contractions in isolated uterine tissue.
Protocol:
-
Tissue Preparation:
-
Obtain uterine tissue strips from a suitable animal model (e.g., rat).
-
Mount the tissue strips in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Connect the tissue to an isometric force transducer to record contractile activity.
-
Allow the tissue to equilibrate under a resting tension until stable spontaneous contractions are observed.
-
-
Antagonist Activity Measurement:
-
Induce submaximal contractions by adding a fixed concentration of oxytocin to the organ bath.
-
Once the oxytocin-induced contractions are stable, add increasing cumulative concentrations of L-371,257 to the bath.
-
Record the inhibition of the contractile response at each concentration of L-371,257.
-
-
Data Analysis:
-
Measure the amplitude and frequency of contractions before and after the addition of L-371,257.
-
Construct a concentration-response curve for L-371,257's inhibitory effect.
-
Calculate the pA₂, a measure of the antagonist's potency, from the Schild plot.
-
In Vivo Tocolytic Activity Assay (Rat Model)
This assay evaluates the efficacy of L-371,257 in inhibiting uterine contractions in a living animal.
Protocol:
-
Animal Preparation:
-
Use anesthetized, late-term pregnant rats.
-
Surgically expose the uterus and place a catheter in a uterine horn to measure intrauterine pressure.
-
Implant a catheter in a major blood vessel (e.g., jugular vein) for drug administration.
-
-
Induction of Contractions and Antagonist Administration:
-
Infuse oxytocin intravenously to induce regular uterine contractions.
-
Once a stable pattern of contractions is established, administer L-371,257 either intravenously or intraduodenally.
-
Administer a range of doses to different groups of animals to determine a dose-response relationship.
-
-
Data Acquisition and Analysis:
-
Continuously record intrauterine pressure throughout the experiment.
-
Analyze the frequency and amplitude of uterine contractions before and after the administration of L-371,257.
-
Calculate the dose required to produce a 50% inhibition of uterine contractions (ED₅₀).
-
Calcium Mobilization Assay
This cell-based assay measures the ability of L-371,257 to block the oxytocin-induced increase in intracellular calcium.
Protocol:
-
Cell Culture and Dye Loading:
-
Culture a cell line that endogenously or recombinantly expresses the human oxytocin receptor (e.g., CHO-K1/OXTR cells).
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
-
Antagonist Pre-incubation and Agonist Stimulation:
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of L-371,257.
-
Stimulate the cells with a fixed concentration of oxytocin.
-
-
Fluorescence Measurement and Data Analysis:
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium.
-
Plot the peak fluorescence response against the concentration of L-371,257.
-
Determine the IC₅₀ value for the inhibition of the oxytocin-induced calcium signal.
-
Calculate the Ki value for functional antagonism.
-
Logical Relationships and Research Applications
The properties of L-371,257 make it a valuable tool for both basic research and preclinical drug development.
The high potency and selectivity of L-371,257 make it an excellent pharmacological tool for dissecting the physiological roles of the oxytocin receptor, particularly in peripheral tissues, due to its poor blood-brain barrier penetration.[2] Its oral bioavailability and demonstrated efficacy in preclinical models of uterine contraction have positioned it as a lead compound in the development of tocolytic agents for the prevention of preterm labor.[1]
Conclusion
L-371,257 remains a cornerstone in the study of oxytocin receptor antagonism. Its well-characterized pharmacological profile, encompassing high affinity, selectivity, and oral bioavailability, provides a robust foundation for further research. The detailed experimental protocols and data presented in this guide are intended to facilitate the design and execution of new studies aimed at exploring the full therapeutic potential of L-371,257 and other oxytocin receptor modulators.
References
- 1. reprocell.com [reprocell.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. L-371,257 - Wikipedia [en.wikipedia.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 8. medkoo.com [medkoo.com]
